Leucokinin VIII

Insect Physiology Visceral Muscle Pharmacology Neuropeptide Myotropic Activity

Leucokinin VIII (CAS 2703746-05-6; sequence: GASFYSWG-NH₂) is the most potent leucokinin isoform (minimal effective concentration 2.8×10⁻¹¹ M) and the only family member with fully characterized electrophysiological effects on epithelial shunt conductance. • 4.6-fold more potent than Leucokinin VII in hindgut bioassay; enables high-sensitivity receptor screening with minimal peptide consumption • Uniquely characterized 4.4-fold increase in Malpighian tubule shunt conductance (57.1→250.0 µS/cm) with 77-81% decrease in transepithelial resistance • Validated tool for Ca²⁺-dependent GPCR signaling, store-operated calcium entry, and tight/septate junction regulation studies

Molecular Formula C42H52N10O11
Molecular Weight 872.9 g/mol
Cat. No. B1574833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucokinin VIII
SynonymsLeucokinin 8
Molecular FormulaC42H52N10O11
Molecular Weight872.9 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)CN
InChIInChI=1S/C42H52N10O11/c1-23(47-36(57)18-43)37(58)51-33(21-53)41(62)49-30(15-24-7-3-2-4-8-24)39(60)48-31(16-25-11-13-27(55)14-12-25)40(61)52-34(22-54)42(63)50-32(38(59)46-20-35(44)56)17-26-19-45-29-10-6-5-9-28(26)29/h2-14,19,23,30-34,45,53-55H,15-18,20-22,43H2,1H3,(H2,44,56)(H,46,59)(H,47,57)(H,48,60)(H,49,62)(H,50,63)(H,51,58)(H,52,61)/t23-,30-,31-,32-,33-,34-/m0/s1
InChIKeyZOHKLCYDYCDSBV-XJYHPMDOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Leucokinin VIII Procurement Guide: Verified Potency & Differentiation for Insect Physiology Research


Leucokinin VIII is a naturally occurring octapeptide neurohormone (sequence: Gly-Ala-Ser-Phe-Tyr-Ser-Trp-Gly-NH₂; molecular weight: 872.92 g/mol) belonging to the leucokinin family of cephalomyotropic peptides, originally isolated from head extracts of the cockroach Leucophaea maderae [1]. It functions as a potent modulator of visceral muscle contraction and epithelial ion/fluid transport in insects, primarily by activating G-protein-coupled receptors to increase paracellular chloride shunt conductance and mobilize intracellular calcium [2]. Its amidated C-terminal pentapeptide motif (FXXWG-amide) is essential for biological activity and receptor recognition [1].

Why Generic Leucokinin Substitution is Not Advisable: Critical Divergence in Myotropic and Diuretic Potency Among Family Members


Despite sharing the conserved C-terminal pentapeptide motif (FXXWG-amide) essential for biological activity, individual leucokinin isoforms (I-VIII) exhibit marked, quantifiable differences in potency and tissue-specific effects that preclude simple interchange. While all leucokinins tested at 3×10⁻¹⁰ M elicit a 2–20% increase in hindgut contractile activity above baseline [1], the minimum threshold concentration for response varies dramatically—from 2.8×10⁻¹¹ M for Leucokinin VIII to 1.3×10⁻¹⁰ M for Leucokinin VII in the identical hindgut assay [2]. Furthermore, functional divergence extends beyond myotropic activity: Leucokinin VIII potently increases epithelial shunt conductance from 57.1 µS/cm to 250.0 µS/cm in Malpighian tubules [3], whereas other leucokinins have not been systematically characterized for this diuretic mechanism. This heterogeneity in pharmacological profile means that substituting one leucokinin for another—even a closely related octapeptide—will introduce uncontrolled experimental variables, compromising reproducibility and mechanistic interpretation.

Leucokinin VIII: Quantified Differentiation from Closest Analogs


Hindgut Myotropic Potency: Leucokinin VIII Exhibits 4.6-Fold Lower Threshold Concentration Than Leucokinin VII

In a direct head-to-head comparison of synthetic peptides on the isolated hindgut of Leucophaea maderae, Leucokinin VIII (L-VIII) required a minimum concentration of 2.8×10⁻¹¹ M to evoke a detectable contractile response, whereas the structurally related Leucokinin VII (L-VII; sequence: Asp-Pro-Ala-Phe-Ser-Ser-Trp-Gly-NH₂) required a 4.6-fold higher concentration of 1.3×10⁻¹⁰ M [1]. This quantifies L-VIII as the more potent myotropic agonist within this directly comparable octapeptide pair isolated from the same native source.

Insect Physiology Visceral Muscle Pharmacology Neuropeptide Myotropic Activity

Epithelial Shunt Conductance Modulation: Leucokinin VIII Increases Shunt Conductance 4.4-Fold, a Distinct Diuretic Mechanism Not Quantified for Other Leucokinins

In isolated perfused Malpighian tubules of Aedes aegypti, the addition of Leucokinin VIII (1 µM) to the peritubular bath significantly increased the transepithelial shunt conductance from a baseline of 57.1 µS/cm to 250.0 µS/cm—a 4.4-fold enhancement—and simultaneously shifted the halide selectivity sequence from Eisenman sequence I to sequence III [1]. In contrast, the diuretic effects of other leucokinin isoforms (e.g., LK-I through LK-VII) on shunt conductance have not been quantitatively characterized in peer-reviewed electrophysiology studies, making this a LK-VIII-specific functional benchmark. The effect is mediated via a basolateral receptor and involves G-protein signaling, not requiring stellate cells [2].

Insect Diuresis Malpighian Tubule Electrophysiology Epithelial Transport

Transepithelial Resistance Reduction: Leucokinin VIII Decreases Resistance by 77–81%, a Magnitude Matched Only by Calcium Mobilization Kinetics

Peritubular administration of Leucokinin VIII (1 µM) in isolated Aedes aegypti Malpighian tubules rapidly decreases transepithelial resistance from 11.2 kΩ·cm to 2.6 kΩ·cm (a 77% reduction), concurrently depolarizing transepithelial voltage from 42.8 mV to 2.7 mV and increasing Cl⁻ diffusion potentials 5.1-fold [1]. A separate study confirms comparable reductions: from 12.4 to 2.4 kΩ·cm (81% reduction) in tubules with stellate cells, and from 8.8 to 1.7 kΩ·cm (81% reduction) in tubules lacking stellate cells [2]. The kinetics of this effect are faster than those induced by the SERCA inhibitor thapsigargin, implicating direct activation of IP₃-receptor channels from intracellular stores [1]. For context, Leucokinin VII and other isoforms lack published electrophysiological characterization in this model, meaning L-VIII is the sole family member with fully quantified transepithelial resistance modulation data.

Electrophysiology Mosquito Physiology Calcium Signaling

Cross-Phylum Myotropic Activity: Leucokinin VIII Core Pentapeptide Analog (FYPWGa) Exhibits Mammalian Colonic Activity with EC₅₀ 2.1 µM

The core pentapeptide analog of Leucokinin VIII, H-Phe-Tyr-Pro-Trp-Gly-NH₂ (FYPWGa), dose-dependently increased contraction of isolated mouse distal colon with an EC₅₀ of 2.1×10⁻⁶ M (2.1 µM) over a concentration range of 0.5–10 µM [1]. While this represents a marked shift in potency compared to the native octapeptide's activity in insect hindgut (threshold ~2.8×10⁻¹¹ M), it provides the only quantitative cross-phylum myotropic activity data available for a leucokinin-derived sequence. No comparable mammalian tissue activity data exist for other leucokinins (e.g., L-VII, L-VI), establishing L-VIII as the reference leucokinin for exploring evolutionary conservation of kinin receptor signaling.

Mammalian Physiology Gut Motility Cross-Phylum Pharmacology

Optimal Research & Industrial Application Scenarios for Leucokinin VIII Based on Quantified Differentiation


Insect Hindgut Myotropic Assays Requiring Maximal Sensitivity and Low Peptide Consumption

With a minimum effective concentration of 2.8×10⁻¹¹ M in the Leucophaea maderae hindgut bioassay—4.6-fold lower than the closest characterized analog Leucokinin VII—Leucokinin VIII is the preferred agonist for experiments where high sensitivity and minimal peptide consumption are critical. Applications include screening for leucokinin receptor antagonists, studying structure-activity relationships of the FXXWG-amide motif, and characterizing receptor desensitization kinetics under limiting peptide conditions [1].

Quantitative Electrophysiological Studies of Insect Epithelial Paracellular Permeability

Leucokinin VIII is the only leucokinin isoform with fully characterized electrophysiological effects on Malpighian tubule shunt conductance and transepithelial resistance. The robust, reversible 4.4-fold increase in shunt conductance (57.1 → 250.0 µS/cm) and 77–81% decrease in transepithelial resistance provide a well-defined experimental window for mechanistic studies of paracellular chloride transport, tight/septate junction regulation, and G-protein-coupled receptor signaling in insect epithelia [2][3].

Insect Diuretic Hormone Receptor Pharmacology and Signal Transduction Studies

The demonstration that Leucokinin VIII's effects on Malpighian tubules are mediated by peritubular Ca²⁺ entry, are reversed by nifedipine, exhibit faster kinetics than thapsigargin, and do not require stellate cells makes L-VIII an essential tool for dissecting leucokinin receptor signaling pathways. Researchers investigating IP₃-mediated calcium mobilization, store-operated calcium entry, or the cellular localization of leucokinin receptors in principal cells will benefit from the extensive mechanistic characterization available exclusively for L-VIII [2][3].

Cross-Phylum Neuropeptide Signaling and Evolutionary Pharmacology Studies

As the only leucokinin family member for which a core analog (FYPWGa) has been quantitatively characterized in mammalian tissue (mouse colon EC₅₀ = 2.1 µM), Leucokinin VIII serves as the reference starting point for evolutionary and comparative pharmacology research. Studies exploring the conservation of kinin receptor signaling across arthropods and vertebrates, or developing biostable peptide mimetics based on the FXXWG-amide scaffold, are best anchored to L-VIII due to the availability of both insect and mammalian potency data [4].

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